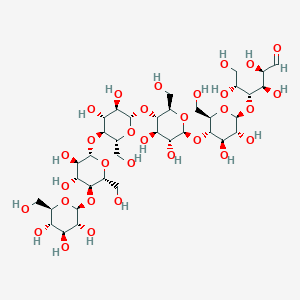

D-Cellohexaose

説明

D-cellohexaose is a hexasaccharide consisting of five beta-D-glucopyranose residues and a D-glucopyranose residue joined in sequence by (1->4) glycosidic bonds.

科学的研究の応用

Study of Hydrolysis by Cellobiohydrolase : D-Cellohexaose is used in research for studying the hydrolysis of cello-oligosaccharides by cellobiohydrolase II from Trichoderma reesei (Harjunpää et al., 1996).

Interactions Between Polysaccharides and Proteins : It's utilized in studies to understand interactions between polysaccharides and proteins, particularly in catalytic complexes (Poma et al., 2015).

Chromatography of Cellodextrins and Enzymatic Hydrolysates of Cellulose : this compound is important in the chromatography of cellodextrins and enzymatic hydrolysates of cellulose (Hostomská-Chytilová et al., 1982).

Dynamics on Cellulose Crystal Surface : It's used in researching the dynamics of cello-oligosaccharides on a cellulose crystal surface (Peri et al., 2012).

Measurement of Interdiffusion Coefficients : The compound is also utilized for measuring interdiffusion coefficients at various temperatures (Amu, 1981).

Substrate for Continuous Assay of Cellulases : this compound serves as a specific substrate for the continuous assay of cellulases by resonance energy transfer, enabling sensitive detection of cellulases (Boyer et al., 2002).

Gel Permeation Chromatography Analysis : It's used for analyzing polar gel-solute systems, particularly when the solute aligns with linear portions of a cross-linked network (Brown, 1970).

Model Compound in Enzyme Interactions : As a model compound for the glucose chain, it helps investigate the interaction between soluble enzymes and cellulose (Mattinen et al., 1997).

D-Lactic Acid Fermentation from Cellulosic Materials : this compound is crucial in research for producing high-purity D-lactic acid from cellooligosaccharides and α-glucan (Okano et al., 2009).

Enzyme Catalysis and Phosphorolysis Studies : The enzyme beta-1,4-oligoglucan:orthophosphate glucosyltransferase catalyzes the phosphorolysis of cellohexaose (Sheth & Alexander, 1969).

Molecular Dynamics Simulations : Studies use this compound for molecular dynamics simulations, showing its firmer aggregation state compared to cellopentaose (Umemura et al., 2004).

Saccharification Studies : It is relevant in studies for hydrolyzing soluble cellooligomers to glucose using specific enzymes (Kim et al., 2015).

Xyloglucan Biosynthesis in Plants : this compound aids in understanding xyloglucan biosynthesis in plants through enzyme studies (Cavalier & Keegstra, 2006).

Enhancement of Enzyme Activity : The compound helps in enhancing enzyme activity by binding to central glucose units in studies with Clostridium thermocellum CBM11 (Viegas et al., 2008).

Cell Culture Applications : this compound is utilized in tailoring hybrid glyco-nanolayers for cell culture applications, particularly in adhering to human hepatocellular carcinoma cells (Yoshiike & Kitaoka, 2011).

Development of Mathematical Models for Enzymatic Action : It is used in the development of mathematical models describing the degradation of cellodextrins by a glucohydrolase (Schmid & Wandrey, 1987).

Safety and Hazards

作用機序

Target of Action

D-Cellohexaose, also known as Cellohexaose, primarily targets cellulase enzymes. These enzymes play a crucial role in the hydrolysis of cellulose, breaking down the polysaccharide into simpler sugars. The primary target of this compound is the active site of cellulase enzymes, where it binds and undergoes enzymatic cleavage .

Mode of Action

this compound interacts with cellulase enzymes through a processive mechanism. This means that the enzyme binds to the cellulose chain and cleaves it into smaller oligosaccharides without detaching after each catalytic cycle . The binding of this compound to the active site of cellulase induces a conformational change in the enzyme, facilitating the cleavage of the glycosidic bonds in the cellulose chain. This interaction results in the production of cellobiose and glucose units .

Biochemical Pathways

The hydrolysis of cellulose by cellulase enzymes, including the action of this compound, is part of the broader carbohydrate metabolism pathway. The breakdown of cellulose into glucose units feeds into the glycolysis pathway, where glucose is further metabolized to produce energy in the form of ATP. Additionally, the resulting glucose can enter the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, this compound is absorbed in the gastrointestinal tract and distributed to tissues where cellulase enzymes are present. The compound is metabolized by these enzymes into simpler sugars, which are then absorbed into the bloodstream. The bioavailability of this compound is influenced by the presence and activity of cellulase enzymes in the gut . The metabolites, primarily glucose, are eventually excreted through the kidneys.

Result of Action

At the molecular level, the action of this compound results in the cleavage of cellulose into smaller sugar units, primarily glucose and cellobiose. This enzymatic activity leads to an increase in the availability of glucose, which can be utilized by cells for energy production. At the cellular level, the increased glucose availability enhances cellular respiration and ATP production, supporting various cellular functions and metabolic processes .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of other substrates or inhibitors. Optimal activity of cellulase enzymes, and consequently this compound, is typically observed at specific pH and temperature ranges. Deviations from these optimal conditions can reduce the enzymatic activity and stability of the compound . Additionally, the presence of competitive inhibitors or alternative substrates can affect the binding and cleavage efficiency of this compound.

生化学分析

Biochemical Properties

D-Cellohexaose interacts with various enzymes, proteins, and other biomolecules. For instance, it is a specific substrate for certain xylosyltransferases, which add xylosyl residues to the glucose units of this compound to produce xyloglucan . This biochemical reaction is crucial in the synthesis of xyloglucan, a major component of plant cell walls .

Cellular Effects

The effects of this compound on cells are primarily related to its role in cellular metabolism. As a product of cellulose degradation, this compound can be further broken down to release glucose, which is a primary energy source for cells . In the context of microbial cells, this compound can be imported and degraded in the cytosol to fuel the cells .

Molecular Mechanism

The molecular mechanism of this compound action involves its interaction with enzymes such as xylosyltransferases . These enzymes bind to this compound and catalyze the transfer of xylose residues from UDP-D-xylose to the glucose units of this compound . This enzymatic reaction is facilitated by the specific binding interactions between this compound and the active site of the enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, the enzymatic hydrolysis of cellulose to produce this compound can be influenced by factors such as enzyme concentration and reaction time . Specific information on the stability, degradation, and long-term effects of this compound on cellular function is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway of cellulose degradation . This process involves the action of cellulases, which break down cellulose into smaller oligosaccharides such as this compound . These oligosaccharides can then be further degraded into glucose, which can be used in various metabolic pathways to provide energy for the cell .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytosol of cells, where it can be further metabolized to release glucose . Specific information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles is currently limited.

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-UOHXBEGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of cellohexaose?

A1: Cellohexaose, with six glucose units, has a molecular formula of C36H62O31 and a molecular weight of 990.86 g/mol.

Q2: How does cellohexaose interact with carbohydrate-binding modules (CBMs)?

A2: Research suggests cellohexaose interacts with CBMs primarily through a combination of hydrogen bonding and hydrophobic interactions. [, ] Specifically, hydrogen bonds form between the CBM and the equatorial hydroxyl groups of the cellohexaose's glucopyranose rings. Additionally, van der Waals forces contribute to the stacking of these sugar rings against hydrophobic residues within the CBM's binding cleft. []

Q3: Are there specific amino acid residues crucial for cellohexaose recognition by CBMs?

A3: Yes, studies highlight the significance of aromatic amino acids, particularly tryptophan residues, within the binding cleft of CBMs for recognizing and binding to cellohexaose. [] For instance, mutating a tryptophan residue at subsite -2 in the catalytic domain of Thermobifida fusca Cel9A to glycine significantly reduced its catalytic efficiency towards cellohexaose. [, ]

Q4: How does the length of the cello-oligosaccharide chain affect its binding affinity to CBMs?

A4: Research indicates that the binding affinity of cello-oligosaccharides to CBMs generally increases with chain length. [, ] For example, CBM from Ruminococcus flavefaciens displayed a higher association constant for cellohexaose compared to cellotetraose and cellopentaose. [] This suggests that a longer cello-oligosaccharide chain provides a larger interaction surface for the CBM, leading to stronger binding.

Q5: Which enzymes are involved in the hydrolysis of cellohexaose?

A5: Cellohexaose can be hydrolyzed by a variety of enzymes, including:* Endoglucanases: These enzymes cleave internal β-1,4-glycosidic bonds within cellohexaose, producing shorter cello-oligosaccharides like cellobiose, cellotriose, and cellotetraose. [, , ]* Exoglucanases (Cellobiohydrolases): These enzymes act processively on the reducing or non-reducing ends of cellohexaose, releasing cellobiose units. [, ]* β-glucosidases: These enzymes hydrolyze cellobiose, a product of cellohexaose hydrolysis, into two glucose units. []

Q6: How does the hydrolysis pattern of cellohexaose differ between enzymes?

A6: Different enzymes exhibit distinct cleavage patterns when acting on cellohexaose. For instance, cellobiohydrolase II from Trichoderma reesei primarily cleaves the second and third glycosidic linkages from the non-reducing end of cellohexaose. [] In contrast, an endoglucanase from Clostridium thermocellum preferentially cleaves internal glycosidic bonds, yielding a mixture of shorter cello-oligosaccharides. []

Q7: Does cellohexaose inhibit cellulose degradation by cellulolytic bacteria?

A7: No, cellohexaose itself does not inhibit cellulose degradation. Studies show that Ruminococcus flavefaciens, a cellulolytic bacterium, readily utilizes cellohexaose for growth and degrades it into cellobiose and cellotriose as final products. []

Q8: How is computational chemistry employed to study cellohexaose interactions?

A8: Molecular dynamics (MD) simulations are widely used to investigate the interactions between cellohexaose and enzymes or CBMs. [, , , ] These simulations provide insights into the dynamic behavior of the complexes, revealing key residues involved in binding and the contribution of different types of interactions.

Q9: How does the acetylation of cellohexaose affect its interactions with enzymes?

A9: Acetylation of cellohexaose can significantly alter its interactions with enzymes involved in xyloglucan biosynthesis. Studies have shown that while xylosyltransferases can readily add xylosyl residues to non-acetylated cellohexaose, the presence of acetyl groups on the glucose backbone can hinder this process. [] This suggests that acetylation plays a role in regulating the xylosylation pattern of xyloglucans.

Q10: How is cellohexaose typically analyzed and quantified?

A10: High-performance liquid chromatography (HPLC) is a common technique employed for both separating and quantifying cellohexaose. [, , , ] This method offers the advantage of high resolution and sensitivity, allowing for the detection and quantification of cellohexaose even in complex mixtures.

Q11: What are the key factors affecting the stability of cellohexaose?

A11: While cellohexaose is relatively stable under neutral and mild conditions, extreme pH and high temperatures can lead to its degradation. [] For instance, prolonged exposure to acidic conditions can hydrolyze cellohexaose into shorter cello-oligosaccharides and glucose.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13995.png)

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)